Ethyl 5-cyclopropyl-2-ethyl-1H-imidazole-4-carboxylate
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Overview
Description
Ethyl 5-cyclopropyl-2-ethyl-1H-imidazole-4-carboxylate is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a cyclopropyl group and an ethyl group attached to the imidazole ring, along with an ester functional group at the 4-position. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-cyclopropyl-2-ethyl-1H-imidazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of amido-nitriles with suitable reagents to form the imidazole ring. The reaction conditions often include the use of nickel catalysts, which facilitate the addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available starting materials. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-cyclopropyl-2-ethyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Ethyl 5-cyclopropyl-2-ethyl-1H-imidazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of functional materials, including catalysts and dyes for solar cells
Mechanism of Action
The mechanism of action of Ethyl 5-cyclopropyl-2-ethyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit photosynthetic electron flow and ATP synthesis, acting as a Hill reaction inhibitor . The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 5-bromo-2-cyclopropyl-1H-imidazole-4-carboxylate: Similar structure with a bromine atom instead of an ethyl group.
Ethyl 5-methyl-1H-imidazole-4-carboxylate: Similar structure with a methyl group instead of a cyclopropyl group
Uniqueness: Ethyl 5-cyclopropyl-2-ethyl-1H-imidazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both cyclopropyl and ethyl groups, along with the ester functionality, makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C11H16N2O2 |
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Molecular Weight |
208.26 g/mol |
IUPAC Name |
ethyl 5-cyclopropyl-2-ethyl-1H-imidazole-4-carboxylate |
InChI |
InChI=1S/C11H16N2O2/c1-3-8-12-9(7-5-6-7)10(13-8)11(14)15-4-2/h7H,3-6H2,1-2H3,(H,12,13) |
InChI Key |
CKXBRHCQVARMBF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(N1)C2CC2)C(=O)OCC |
Origin of Product |
United States |
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